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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675 Get Quote

This guide provides a comprehensive meta-analysis of clinical trial data for ANG1005, a novel

peptide-drug conjugate designed to cross the blood-brain barrier. Intended for researchers,

scientists, and drug development professionals, this document objectively compares the

performance of ANG1005 with alternative treatments for brain metastases, supported by

available experimental data.

ANG1005: Mechanism of Action
ANG1005 is a first-in-class peptide-drug conjugate that covalently links three molecules of the

cytotoxic agent paclitaxel to Angiopep-2, a 19-amino acid peptide. This unique design facilitates

the transport of paclitaxel across the blood-brain barrier (BBB) and into tumor cells. The

Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which

is highly expressed on the endothelial cells of the BBB and on various tumor cells, including

those in brain metastases.

Upon binding to LRP1, ANG1005 is actively transported across the BBB via transcytosis. Once

in the brain parenchyma, it can then bind to LRP1 on tumor cells and be internalized through

endocytosis. Inside the tumor cell, the ester linkages connecting paclitaxel to Angiopep-2 are

cleaved by intracellular esterases, releasing the paclitaxel molecules to exert their anti-tumor

effect by stabilizing microtubules and inducing cell cycle arrest and apoptosis.
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Caption: ANG1005 Mechanism of Action. (Within 100 characters)

ANG1005 Clinical Trial Workflow
The clinical development of ANG1005 has progressed through Phase I and II trials, with a

Phase III trial planned. The typical workflow for these trials is outlined below.
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Caption: ANG1005 Clinical Trial Workflow. (Within 100 characters)

Performance of ANG1005 in Clinical Trials
Clinical trials of ANG1005 have primarily focused on patients with brain metastases from breast

cancer, including those with leptomeningeal carcinomatosis, and recurrent high-grade gliomas.

Efficacy in Breast Cancer Brain Metastases (Phase II)
A multicenter, open-label Phase II study evaluated ANG1005 in 72 adult patients with

measurable recurrent brain metastases from breast cancer, with or without leptomeningeal
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carcinomatosis. The majority of patients were heavily pretreated, with an average of 2.8 prior

CNS-directed therapies, and 94% had received prior taxane treatment.

Efficacy Endpoint
Result (Investigator
Assessed)

Result
(Independent
Review)

Citation

Intracranial Objective

Response Rate

(iORR)

15% 8%

Intracranial Patient

Benefit Rate (SD or

better)

77% -

Extracranial Patient

Benefit Rate (SD or

better)

86% -

Median Overall

Survival

(Leptomeningeal

Subset, n=28)

8.0 months (95% CI:

5.4–9.4)
-

Safety Profile of ANG1005
The safety profile of ANG1005 is generally consistent with that of paclitaxel, with

myelosuppression being the most common dose-limiting toxicity. Other common adverse

events include neutropenia, fatigue, peripheral sensory neuropathy, and mucositis.
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Adverse Event
(Grade ≥3)

Incidence (at 650
mg/m²)

Incidence (at 550
mg/m²)

Citation

Neutropenia 69% 27%

Febrile Neutropenia 0% 3%

Fatigue 31% 5%

Peripheral Sensory

Neuropathy
15% 9%

Mucosal Inflammation 8% -

Leukopenia 8% 6%

Comparison with Alternative Treatments
The planned Phase III ANGLeD trial (NCT03613181) for HER2-negative breast cancer patients

with leptomeningeal carcinomatosis will compare ANG1005 to the physician's best choice of

therapy, including capecitabine, eribulin, or high-dose intravenous methotrexate. Below is a

comparison of available data for these and other relevant treatments.

Efficacy of Alternative Treatments in Brain Metastases
from Breast Cancer
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Treatmen
t

Trial/Stud
y

Patient
Populatio
n

Intracrani
al
Objective
Respons
e Rate
(iORR)

Median
Overall
Survival
(OS)

Median
Progressi
on-Free
Survival
(PFS)

Citation

ANG1005 Phase II
Recurrent

BCBM
8% - 15%

8.0 months

(LC

subset)

-

Capecitabi

ne

Retrospecti

ve

HER2-

negative

BCBM

46%

(CR+PR)
8.6 months 5 months

Eribulin

EBRAIM

(Observati

onal)

BCBM - -

10 months

(in

responders

)

High-Dose

Methotrexa

te

Retrospecti

ve
BCBM

12%

(CR+PR)
4.1 months 3.4 months

Lapatinib +

Capecitabi

ne

LANDSCA

PE (Phase

II)

HER2+

BCBM

(treatment-

naïve for

BM)

66% - -

Tucatinib +

Trastuzum

ab +

Capecitabi

ne

HER2CLIM

B (Phase

II)

HER2+

BCBM
47.3%

18.1

months
7.6 months

Trastuzum

ab

Deruxtecan

DESTINY-

Breast12

(Phase

IIIb/IV)

HER2+

BCBM

71%

(intracrania

l objective

response)

-
17.3

months
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Note: Direct comparison of these results should be approached with caution due to differences

in study design, patient populations (e.g., HER2 status, prior treatments), and methodologies.

Experimental Protocols
ANG1005 Phase II Study in Breast Cancer Brain
Metastases

Study Design: A multicenter, open-label, single-arm Phase II study.

Patient Population: Adult patients with measurable recurrent brain metastases from breast

cancer, with or without leptomeningeal carcinomatosis.

Treatment Administration: ANG1005 was administered intravenously at a starting dose of

600 mg/m² every 3 weeks. Dose reductions were permitted for toxicity.

Efficacy Evaluation: Tumor assessment was performed at baseline and every 6 weeks using

MRI and CT scans. Intracranial response was evaluated based on RECIST 1.1 for CNS

tumors (RANO-BM criteria), and extracranial response was based on RECIST 1.1.

Primary Endpoint: Intracranial objective response rate (iORR).

Planned ANG1005 Phase III Study (ANGLeD Trial -
NCT03613181)

Study Design: A randomized, open-label, Phase III study.

Patient Population: HER2-negative breast cancer patients with newly diagnosed

leptomeningeal carcinomatosis and previously treated brain metastases.

Treatment Arms:

Experimental Arm: ANG1005 administered intravenously at a starting dose of 600 mg/m²

every 3 weeks.

Control Arm (Physician's Best Choice): Capecitabine, eribulin, or high-dose intravenous

methotrexate.
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Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: CNS progression-free survival, clinical benefit rate, 6- and 12-month

OS rates, leptomeningeal carcinomatosis response rate and duration of response, and

safety.

Conclusion
ANG1005 has demonstrated notable CNS and systemic anti-tumor activity in heavily pretreated

patients with brain metastases from breast cancer, particularly in the subset with

leptomeningeal carcinomatosis where it has shown a prolonged overall survival compared to

historical controls. Its mechanism of action, leveraging the LRP1 receptor to cross the blood-

brain barrier, represents a promising strategy for treating CNS malignancies. The safety profile

of ANG1005 is manageable and consistent with that of paclitaxel.

Comparisons with other systemic therapies for brain metastases are challenging due to the

heterogeneity of available data. However, for HER2-positive disease, newer targeted therapies

like tucatinib in combination with trastuzumab and capecitabine, and trastuzumab deruxtecan,

have shown significant efficacy. For HER2-negative patients, the upcoming Phase III ANGLeD

trial will provide a crucial direct comparison of ANG1005 against current physician's choice

therapies and will be instrumental in defining its role in the treatment landscape for this

challenging patient population.

To cite this document: BenchChem. [Meta-analysis of ANG1005 Clinical Trial Data: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858675#meta-analysis-of-ang1005-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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